molecular formula C20H32N6O B5580919 4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No.: B5580919
M. Wt: 372.5 g/mol
InChI Key: BLUSJRQFSYZXAR-UHFFFAOYSA-N
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Description

4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C20H32N6O and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.26375967 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

Compounds with structures related to the specified pyrimidine derivative have been synthesized and evaluated for their pharmacological properties. For instance, a series of 4-piperazinopyrimidines bearing different substituents demonstrated significant profiles including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, with specific compounds selected for clinical investigations due to their powerful antiemetic activity (Mattioda et al., 1975).

Antimicrobial and Antitumor Activities

In the realm of antimicrobial and antitumor activities, novel pyrimidine derivatives have been synthesized and tested. For example, analogues of σ receptor ligand with modified structures to reduce lipophilicity demonstrated potential for use as positron emission tomography radiotracers, indicating their utility in oncology diagnostics and therapeutics (Abate et al., 2011). Furthermore, compounds with pyrimidine structures have shown selective cytotoxicity against certain cancer cell lines, highlighting their potential in cancer treatment research (Wang et al., 1995).

Chemical Synthesis and Modification

Chemical synthesis techniques have enabled the creation of diverse pyrimidine derivatives with varying properties. Inverse Electron Demand Diels-Alder reactions have been used for the preparation of functionalized 5,6-disubstituted pyrimidines, serving as precursors to 4,5-disubstituted pyrimidines, which are of interest for their potential applications in medicinal chemistry (Boger & Dang, 1988).

Properties

IUPAC Name

cyclohexyl-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O/c1-23-7-9-24(10-8-23)18-15-19(22-16-21-18)25-11-13-26(14-12-25)20(27)17-5-3-2-4-6-17/h15-17H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUSJRQFSYZXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.